

Introduction: The Significance of a Fundamental Physical Constant

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzoic acid

Cat. No.: B1329567

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In the realm of chemical analysis and drug development, the melting point stands as a critical, albeit fundamental, physical property. It serves as an initial gatekeeper for compound identification and a sensitive indicator of purity. For a given crystalline solid, the temperature at which it transitions to a liquid phase is a distinct characteristic influenced by the strength of its crystal lattice forces. A pure substance typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will invariably lead to a depression and broadening of this melting range.^{[1][2]}

This guide provides a comprehensive examination of the melting point of **4-hydroxy-3-nitrobenzoic acid**, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.^[3] We will delve into its reported physical properties, the theoretical underpinnings that govern its melting behavior, a rigorous experimental protocol for its determination, and the interpretation of the resulting data.

Physicochemical Profile: 4-Hydroxy-3-nitrobenzoic acid

A thorough understanding of a molecule's properties begins with its fundamental identity. **4-Hydroxy-3-nitrobenzoic acid** is a substituted benzoic acid derivative whose functional groups—a hydroxyl (-OH), a nitro (-NO₂), and a carboxylic acid (-COOH)—dictate its chemical behavior and physical characteristics, including its melting point.

Property	Value	Source
IUPAC Name	4-hydroxy-3-nitrobenzoic acid	[4]
Synonyms	3-Nitro-4-hydroxybenzoic acid	[4]
CAS Number	616-82-0	[4][5]
Molecular Formula	C ₇ H ₅ NO ₅	[4][5]
Molecular Weight	183.12 g/mol	[4][5]
SMILES String	C1=CC(=C(C=C1C(=O)O)-- INVALID-LINK--[O-])O	[4]
Appearance	Yellow to light brown powder	[6]

Reported Melting Point Data

The literature and commercial suppliers report a consistent, yet slightly varied, melting point for **4-hydroxy-3-nitrobenzoic acid**. This variation can stem from the purity of the sample and the specific methodology used for determination.

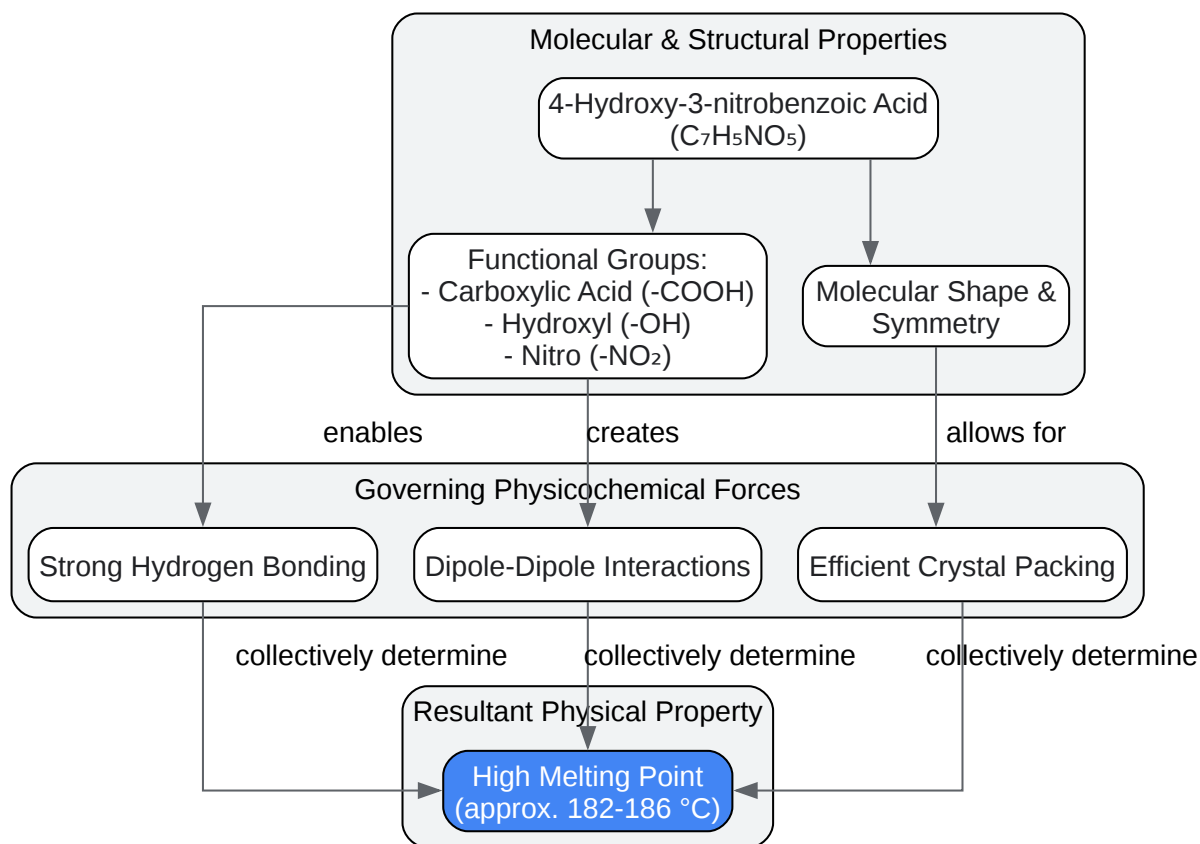
Melting Point Range (°C)	Purity	Source
183-186 °C	98%	Sigma-Aldrich[6]
182-184 °C	98%	Fisher Scientific[7]
182-183 °C	Not specified	European Patent Office[8]

This narrow range of reported values underscores the compound's identity, with high-purity samples expected to melt consistently within this window.

Theoretical Framework: Factors Governing the Melting Point

The melting point of an organic compound is not an arbitrary number; it is a direct consequence of its molecular structure and the intermolecular forces that bind the molecules together in a solid-state lattice.[9][10]

- Intermolecular Forces: The energy required to disrupt the crystal lattice and induce melting is proportional to the strength of the intermolecular forces.^{[9][11]} For **4-hydroxy-3-nitrobenzoic acid**, these are significant:
 - Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. This leads to strong, directional interactions between molecules, requiring substantial thermal energy to overcome.^{[1][12]}
 - Dipole-Dipole Interactions: The polar nitro group (NO₂) creates a strong dipole moment in the molecule, leading to electrostatic attractions that further stabilize the crystal lattice.
 - Van der Waals Forces: Present in all molecules, these forces increase with molecular size and surface area, contributing to the overall lattice energy.^[9]
- Molecular Packing and Symmetry: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice.^[10] This dense packing maximizes intermolecular contact, resulting in a more stable crystal that requires a higher temperature to melt.^[1] The planar nature of the benzene ring in **4-hydroxy-3-nitrobenzoic acid** facilitates efficient stacking.
- Impurities: The presence of impurities disrupts the uniform crystal lattice, weakening the intermolecular forces.^[1] This makes the lattice easier to break apart, resulting in a lower melting point. Furthermore, as the compound melts, the impurities become more concentrated in the remaining solid, causing a gradual melting process over a wider temperature range. This phenomenon is known as melting point depression.^{[1][2]}
- Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure.^[13] Different polymorphs of the same compound will have different lattice energies and, consequently, different melting points. While specific polymorphs for **4-hydroxy-3-nitrobenzoic acid** are not widely reported, it remains a critical consideration when unexpected melting behavior is observed.



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Causality of 4-hydroxy-3-nitrobenzoic acid's melting point.

Experimental Protocol: Accurate Melting Point Determination

The capillary method is the standard technique recognized by most pharmacopeias for melting point determination.[14][15] Adherence to a precise protocol is essential for obtaining accurate and reproducible results.

Step 1: Sample Preparation

- **Ensure Purity and Dryness:** The sample must be free of solvents. If necessary, dry the sample under a vacuum.
- **Create a Fine Powder:** The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube.^[14] Crush any coarse crystals using a mortar and pestle.

Step 2: Capillary Tube Loading

- Press the open end of a thin-walled capillary tube into the powdered sample, forcing a small amount of material into the tube.
- Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.
- Repeat until a packed column of 2-3 mm in height is achieved.^[15] A densely packed sample is crucial for accurate measurement.

Step 3: Measurement

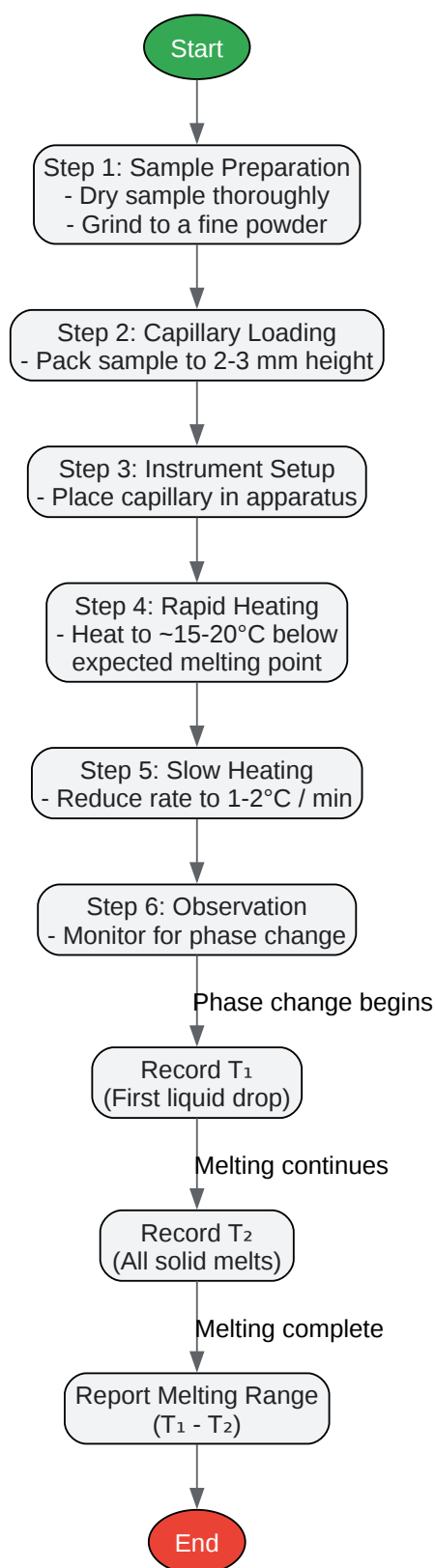
- **Instrument Setup:** Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
- **Initial Rapid Heating:** If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough value.^[2]
- **Accurate Determination:** For a precise measurement, begin with a new sample. Rapidly heat the block to about 15-20 °C below the expected melting point.
- **Slow Heating Rate:** Decrease the heating rate to 1-2 °C per minute.^[2] A slow ramp rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
- **Observation and Recording:**
 - Record the temperature (T_1) at which the first drop of liquid appears. This is the beginning of the melting range.

- Record the temperature (T_2) at which the last solid crystal liquefies. This is the end of the melting range, also known as the clear point.[\[15\]](#)
- Repeatability: Perform at least two careful determinations. Consistent values should be obtained.

Step 4: Mixed Melting Point Technique (for Identity Confirmation)

To confirm that an unknown sample is identical to a known reference standard, a mixed melting point determination is invaluable.

- Thoroughly mix the unknown sample with an equal amount of the known reference standard.
- Determine the melting point of this mixture.
- Interpretation:
 - If there is no depression or broadening of the melting range compared to the individual components, the two substances are identical.[\[15\]](#)
 - If the melting point of the mixture is depressed and the range is broadened, the two substances are not identical.[\[14\]](#)



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Workflow for Capillary Melting Point Determination.

Interpreting the Results: A Self-Validating System

The data obtained from a melting point experiment provides immediate feedback on the sample's purity and identity.

Observation	Interpretation	Actionable Insight
Sharp, narrow range (0.5-2 °C) within literature values (e.g., 183-185 °C)	The sample is of high purity.	The material is suitable for use in subsequent applications. Identity is likely correct.
Broad, depressed range (e.g., 175-181 °C)	The sample is impure. ^[2]	The material requires further purification (e.g., recrystallization) before use.
Sharp range, but different from literature value	The sample may be a different compound or an uncharacterized polymorph.	Verify identity using other analytical techniques (e.g., NMR, IR spectroscopy).
Sample decomposes (darkens, effervesces) before melting	The compound is thermally unstable at its melting point.	Report the decomposition temperature. This is a characteristic property.

Conclusion

The melting point of **4-hydroxy-3-nitrobenzoic acid**, consistently reported in the 182-186 °C range, is a direct reflection of its molecular structure, which is rich in features that promote strong intermolecular forces. Its accurate determination via the capillary method is a fundamental skill for any researcher. By understanding the theoretical principles and adhering to a meticulous experimental protocol, scientists can leverage this simple yet powerful technique to confidently assess the identity and purity of this important chemical intermediate, ensuring the integrity and success of their research and development endeavors.

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